molecular formula C17H22 B12665246 1,7,7-Trimethyl-2-(phenylmethylene)bicyclo(2.2.1)heptane CAS No. 84946-08-7

1,7,7-Trimethyl-2-(phenylmethylene)bicyclo(2.2.1)heptane

Cat. No.: B12665246
CAS No.: 84946-08-7
M. Wt: 226.36 g/mol
InChI Key: RYXWZYBOJQPCIP-RVDMUPIBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,7,7-Trimethyl-2-(phenylmethylene)bicyclo(2.2.1)heptane can be synthesized through various methods. One common approach involves the condensation of camphor with benzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

1,7,7-Trimethyl-2-(phenylmethylene)bicyclo(2.2.1)heptane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,7,7-Trimethyl-2-(phenylmethylene)bicyclo(2.2.1)heptane has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,7,7-Trimethyl-2-(phenylmethylene)bicyclo(2.2.1)heptane involves its interaction with specific molecular targets and pathways. For instance, it acts as an endocrine disruptor by binding to hormone receptors and altering their normal function. This can lead to various physiological effects, including changes in gene expression and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7,7-Trimethyl-2-(phenylmethylene)bicyclo(2.2.1)heptane is unique due to its specific combination of a camphor skeleton and a phenylmethylene group. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

CAS No.

84946-08-7

Molecular Formula

C17H22

Molecular Weight

226.36 g/mol

IUPAC Name

(2E)-2-benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptane

InChI

InChI=1S/C17H22/c1-16(2)14-9-10-17(16,3)15(12-14)11-13-7-5-4-6-8-13/h4-8,11,14H,9-10,12H2,1-3H3/b15-11+

InChI Key

RYXWZYBOJQPCIP-RVDMUPIBSA-N

Isomeric SMILES

CC1(C2CCC1(/C(=C/C3=CC=CC=C3)/C2)C)C

Canonical SMILES

CC1(C2CCC1(C(=CC3=CC=CC=C3)C2)C)C

Origin of Product

United States

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